molecular formula C13H11NO3S B016461 2-Benzyloxy-5-nitrobenzenethiol CAS No. 887353-11-9

2-Benzyloxy-5-nitrobenzenethiol

Cat. No.: B016461
CAS No.: 887353-11-9
M. Wt: 261.3 g/mol
InChI Key: IKWZPZBLGGOXNT-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-nitrobenzenethiol is an organic compound with the molecular formula C₁₃H₁₁NO₃S and a molecular weight of 261.30 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . It is characterized by the presence of a benzyloxy group, a nitro group, and a thiol group attached to a benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-nitrobenzenethiol typically involves the nitration of benzyloxybenzene followed by thiolationThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents like chloroform and dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-nitrobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-nitrobenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-4-nitrobenzenethiol
  • 2-Benzyloxy-3-nitrobenzenethiol
  • 2-Benzyloxy-6-nitrobenzenethiol

Uniqueness

2-Benzyloxy-5-nitrobenzenethiol is unique due to the specific positioning of the nitro and thiol groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its isomers. This unique structure makes it particularly valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

5-nitro-2-phenylmethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWZPZBLGGOXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403428
Record name 2-BENZYLOXY-5-NITROBENZENETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-11-9
Record name 5-Nitro-2-(phenylmethoxy)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BENZYLOXY-5-NITROBENZENETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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